molecular formula C14H9F2N B461572 Bis(4-fluorophenyl)acetonitrile CAS No. 37742-99-7

Bis(4-fluorophenyl)acetonitrile

Cat. No.: B461572
CAS No.: 37742-99-7
M. Wt: 229.22g/mol
InChI Key: JPKIYKWSYBYKIS-UHFFFAOYSA-N
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Description

Bis(4-fluorophenyl)acetonitrile is a valuable chemical building block in medicinal chemistry and neuroscience research. It serves as a critical precursor in the synthesis of novel ligands targeting the dopamine transporter (DAT) . Researchers utilize this compound to develop potential pharmacotherapies for psychostimulant use disorders, an area with significant unmet medical needs . Compounds derived from this scaffold are investigated as atypical DAT inhibitors, which may block the effects of cocaine and methamphetamine but exhibit low abuse potential themselves . The bis(4-fluorophenyl)methyl group, which can be derived from this nitrile, is a featured structural motif in several lead compounds that show high affinity for DAT and are being explored for their efficacy in reducing drug self-administration and reinstatement of drug-seeking behaviors in preclinical models . This makes this compound an essential tool for scientists developing and studying next-generation treatments for substance abuse. This product is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

37742-99-7

Molecular Formula

C14H9F2N

Molecular Weight

229.22g/mol

IUPAC Name

2,2-bis(4-fluorophenyl)acetonitrile

InChI

InChI=1S/C14H9F2N/c15-12-5-1-10(2-6-12)14(9-17)11-3-7-13(16)8-4-11/h1-8,14H

InChI Key

JPKIYKWSYBYKIS-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(C#N)C2=CC=C(C=C2)F)F

Canonical SMILES

C1=CC(=CC=C1C(C#N)C2=CC=C(C=C2)F)F

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Pharmacological Potency

Compound Name Structural Variation Pharmacological Activity (Relative Potency) Reference
Bis(4-fluorophenyl)acetonitrile Nitrile group at methyl position High (similar to compound 1)
Bis(4-fluorophenyl)methyl (1) Methyl group instead of nitrile High (baseline)
(Z)-2,3-Bis(4-fluorophenyl)acrylonitrile Acrylonitrile backbone Anticancer activity (97% yield)
Bis(4-fluorophenyl)methanol Hydroxyl group instead of nitrile Lower potency than acetonitrile analogue
Flusilazole Triazole-silyl substitution Fungicidal properties
  • Nitrile vs. Methyl Substitution : this compound (compound 79) exhibits comparable potency to its methyl analogue (compound 1) in calcium channel blocking, suggesting the nitrile group mimics the steric and electronic profile of a methyl group in this context .
  • Functional Group Impact: Substitutions such as hydroxyl (compound 76), carbamoyl (compound 80), or amino (compound 81) on the methyl group reduce potency significantly, highlighting the critical role of the nitrile group in maintaining activity .

Preparation Methods

Reaction Conditions and Optimization

The benchmark synthesis involves reacting 4,4'-difluorobenzhydrol with TMSCN in acetonitrile at 20°C for one hour, catalyzed by tris(pentafluorophenyl)borate. This method achieves a 90% yield, as reported by Rajagopal and Kim (2009). Key parameters include:

ParameterValue
CatalystTris(pentafluorophenyl)borate
SolventAcetonitrile
Temperature20°C
Reaction Time1 hour
Yield90%

The choice of acetonitrile as a solvent enhances reactant solubility and stabilizes the intermediate through polar interactions. The catalyst’s strong Lewis acidity facilitates the activation of the benzhydrol hydroxyl group, enabling efficient cyanide transfer from TMSCN.

Mechanistic Insights

The reaction proceeds via a Lewis acid-mediated mechanism:

  • Coordination of Catalyst : Tris(pentafluorophenyl)borate binds to the hydroxyl oxygen of 4,4'-difluorobenzhydrol, polarizing the O–H bond and increasing the electrophilicity of the adjacent carbon.

  • Nucleophilic Attack : TMSCN delivers a cyanide ion to the activated carbon, displacing the hydroxyl group as a leaving group.

  • Desilylation : The trimethylsilyl group is cleaved under mild acidic conditions, yielding the final nitrile product.

This pathway avoids harsh conditions typically associated with nitrile synthesis, such as high temperatures or toxic cyanide salts, making it industrially viable.

Comparative Analysis of Alternative Routes

Halogenation-Cyanation Sequences

Patent literature describes halogenation strategies for analogous fluorinated ketones, though direct evidence for this compound remains sparse. For instance, 1-(4-fluorophenyl)-2-phenylethanone undergoes bromination to form α-haloketones, which could theoretically react with cyanide sources like KCN. However, such methods risk regioisomer formation and require stringent temperature control (-10°C to 5°C).

Scalability and Industrial Considerations

The catalytic cyanosilylation method’s scalability is underscored by its short reaction time and high yield. Key considerations for industrial adoption include:

  • Catalyst Recycling : Tris(pentafluorophenyl)borate’s stability under reaction conditions allows potential reuse, reducing costs.

  • Solvent Recovery : Acetonitrile’s low boiling point (82°C) enables straightforward distillation and recycling.

  • Purity Control : HPLC analysis confirms product purity >99%, minimizing downstream purification needs.

Analytical Characterization

Spectroscopic Data

While the provided sources lack explicit spectral data for this compound, analogous nitriles exhibit characteristic IR stretches at ~2240 cm⁻¹ (C≡N) and ¹⁹F NMR shifts between -100 to -150 ppm.

Chromatographic Profiling

HPLC methods utilizing C18 columns and acetonitrile-water mobile phases resolve the product from intermediates, with retention times proportional to hydrophobicity.

Applications and Derivatives

This compound’s electron-withdrawing nitrile group and fluorinated aryl rings make it a precursor for:

  • Pharmaceuticals : Anticancer agents and kinase inhibitors leveraging fluorine’s metabolic stability.

  • Liquid Crystals : Nitrile-containing mesogens with enhanced dielectric anisotropy .

Q & A

Q. What safety protocols are critical when handling this compound in high-throughput screening?

  • Answer :
  • PPE : Wear nitrile gloves, face shields, and lab coats rated for fluorinated compounds.
  • Ventilation : Use fume hoods with HEPA filters to capture volatile nitriles.
  • Emergency Protocols : Neutralize spills with activated carbon or sodium bicarbonate .

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